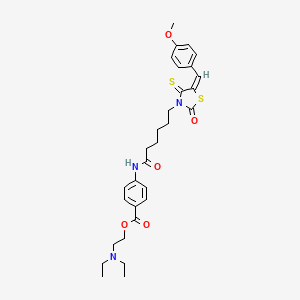
(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is a useful research compound. Its molecular formula is C30H37N3O5S2 and its molecular weight is 583.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of thiazolidinone derivatives against various bacterial strains, demonstrating effective inhibition of growth in Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiazolidinone A | Staphylococcus aureus | 15 |
| Thiazolidinone B | Escherichia coli | 12 |
| This compound | Various strains | TBD |
Anticancer Activity
The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. A case study involving a series of thiazolidinone derivatives indicated that the presence of specific substituents significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism appears to involve the activation of apoptotic pathways, leading to increased caspase activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in pathogens and cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics highlighted the effectiveness of thiazolidinone derivatives against resistant bacterial strains. The study noted that modifications in the side chains significantly impacted antimicrobial potency.
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O5S2/c1-4-32(5-2)19-20-38-29(35)23-12-14-24(15-13-23)31-27(34)9-7-6-8-18-33-28(39)26(40-30(33)36)21-22-10-16-25(37-3)17-11-22/h10-17,21H,4-9,18-20H2,1-3H3,(H,31,34)/b26-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDEXCTPCPJFG-YYADALCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)C(=CC3=CC=C(C=C3)OC)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)/C(=C\C3=CC=C(C=C3)OC)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














